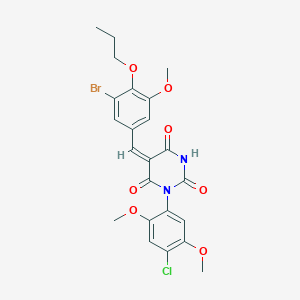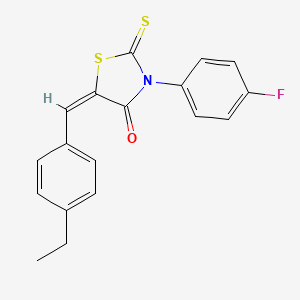![molecular formula C29H33N3O3 B4900121 4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine](/img/structure/B4900121.png)
4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine, also known as Ro 115-1240, is a chemical compound that belongs to the class of imidazolidine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders. The purpose of
作用机制
The mechanism of action of 4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine 115-1240 varies depending on the disease model. In cancer research, this compound 115-1240 induces apoptosis and cell cycle arrest by activating the p38 mitogen-activated protein kinase (MAPK) pathway and inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. It also sensitizes cancer cells to chemotherapy and radiotherapy by inhibiting the DNA damage response pathway.
In diabetes research, this compound 115-1240 improves glucose tolerance and insulin sensitivity by activating the AMPK pathway and inhibiting the mammalian target of rapamycin (mTOR) pathway. It also reduces inflammation and oxidative stress by inhibiting the nuclear factor kappa B (NF-κB) pathway and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
In cardiovascular research, this compound 115-1240 protects against ischemia-reperfusion injury and improves cardiac function by activating the PKCε pathway and inhibiting the mitochondrial permeability transition pore (mPTP). It also reduces myocardial infarct size and improves endothelial function by inhibiting the c-Jun N-terminal kinase (JNK) pathway and activating the Akt pathway.
Biochemical and Physiological Effects:
This compound 115-1240 has various biochemical and physiological effects depending on the disease model. In cancer research, this compound 115-1240 induces apoptosis and cell cycle arrest, inhibits angiogenesis and metastasis, and sensitizes cancer cells to chemotherapy and radiotherapy. In diabetes research, this compound 115-1240 improves glucose tolerance and insulin sensitivity, reduces inflammation and oxidative stress, and protects against diabetic complications. In cardiovascular research, this compound 115-1240 protects against ischemia-reperfusion injury, improves cardiac function, reduces myocardial infarct size, and improves endothelial function.
实验室实验的优点和局限性
The advantages of using 4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine 115-1240 in lab experiments include its potent and selective pharmacological effects, well-established synthesis method, and extensive scientific research applications. However, the limitations of using this compound 115-1240 in lab experiments include its high cost, potential toxicity, and limited availability.
未来方向
There are several future directions for the research on 4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine 115-1240. In cancer research, future studies could focus on the combination therapy of this compound 115-1240 with other chemotherapeutic agents and the development of this compound 115-1240 analogs with improved pharmacological properties. In diabetes research, future studies could focus on the long-term effects of this compound 115-1240 on glucose metabolism and insulin sensitivity and the potential use of this compound 115-1240 as a therapeutic agent for diabetic complications. In cardiovascular research, future studies could focus on the clinical translation of this compound 115-1240 as a cardioprotective agent and the development of this compound 115-1240 analogs with improved cardiac selectivity.
合成方法
The synthesis of 4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine 115-1240 involves the reaction of 4-(4-chlorophenoxy)acetic acid with 1,3-dibenzyl-2-imidazolidinone in the presence of thionyl chloride and triethylamine to form the intermediate 4-(4-chlorophenoxy)acetyl-1,3-dibenzyl-2-imidazolidinone. This intermediate is then reacted with morpholine in the presence of potassium carbonate to yield this compound 115-1240.
科学研究应用
4-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}morpholine 115-1240 has been studied extensively for its potential therapeutic applications in various diseases. In cancer research, this compound 115-1240 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to sensitize cancer cells to chemotherapy and radiotherapy.
In diabetes research, this compound 115-1240 has been shown to improve glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. It has also been shown to reduce inflammation and oxidative stress in diabetic animals.
In cardiovascular research, this compound 115-1240 has been shown to protect against ischemia-reperfusion injury and improve cardiac function by activating the protein kinase C epsilon (PKCε) pathway. It has also been shown to reduce myocardial infarct size and improve endothelial function.
属性
IUPAC Name |
2-[4-(1,3-dibenzylimidazolidin-2-yl)phenoxy]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O3/c33-28(30-17-19-34-20-18-30)23-35-27-13-11-26(12-14-27)29-31(21-24-7-3-1-4-8-24)15-16-32(29)22-25-9-5-2-6-10-25/h1-14,29H,15-23H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBPNFQIBCMKPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC(=O)N4CCOCC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4900038.png)
![ethyl 3-({[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B4900045.png)

![1-iodo-4-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4900063.png)

![2-methoxy-N-(1-{1-[(1-methylcyclopropyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4900071.png)
![4-(2-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B4900078.png)

![2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4900089.png)
![N-({[2-(phenylethynyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900106.png)
![(2-aminoethyl){2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}amine](/img/structure/B4900110.png)
![6-[3-(benzylthio)-1H-1,2,4-triazol-1-yl]-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4900118.png)
![N-[3-(4-morpholinyl)propyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4900127.png)
